molecular formula C7H12N4O2S B2750359 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide CAS No. 627836-81-1

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B2750359
CAS No.: 627836-81-1
M. Wt: 216.26
InChI Key: GYHBVHHXVVZKJL-UHFFFAOYSA-N
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Description

6-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamide (CAS 75710-97-3) is a pyridine derivative featuring a sulfonamide group at position 3, a hydrazinyl (-NH-NH₂) substituent at position 6, and two methyl groups attached to the sulfonamide nitrogen (C₇H₁₁N₃O₂S, MW 201.25) . This compound is synthesized via reactions involving hydrazine hydrate, as demonstrated in protocols for analogous pyridine-3-sulfonamides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-7(10-8)9-5-6/h3-5H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHBVHHXVVZKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627836-81-1
Record name 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 6-chloro-N,N-dimethylpyridine-3-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Position 6 Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound -NH-NH₂ (hydrazinyl) C₇H₁₁N₃O₂S 201.25 75710-97-3 High polarity, potential for metal chelation and hydrogen bonding
6-Amino-N,N-dimethylpyridine-3-sulfonamide -NH₂ (amino) C₇H₁₁N₃O₂S 201.25 627836-23-1 Improved solubility; intermediate in sulfonamide drug synthesis
6-Chloro-N,N-dimethylpyridine-3-sulfonamide -Cl (chloro) C₇H₉ClN₂O₂S 220.68 52480-31-6 Lipophilic; common synthetic intermediate for cross-coupling reactions
6-Sulfanyl-N,N-dimethylpyridine-3-sulfonamide -SH (sulfanyl) C₇H₁₀N₂O₂S₂ 218.30 852388-77-3 Thiol reactivity; potential for disulfide bond formation
N,N-Dimethylpyridine-3-sulfonamide (base structure) -H (unsubstituted) C₇H₁₀N₂O₂S 186.23 - Fragment in crystallographic studies targeting viral helicases

Biological Activity

6-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine moiety attached to a dimethylpyridine ring and a sulfonamide functional group. This unique structure enables it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on enzymes, leading to enzyme inhibition. The sulfonamide group can also engage in hydrogen bonding with biological macromolecules, influencing their activity and stability.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for various biological processes.
  • Antimicrobial Activity : It shows potential against a range of microbial pathogens, possibly by disrupting metabolic pathways essential for microbial survival.
  • Anticancer Properties : Preliminary studies indicate that it may exhibit antiproliferative effects against certain cancer cell lines .

Biological Activity Overview

Research has demonstrated that this compound possesses several biological activities:

  • Antimicrobial Activity :
    • Exhibits activity against both Gram-positive and Gram-negative bacteria.
    • Demonstrated antifungal properties against species such as Candida albicans.
    • Minimum Inhibitory Concentrations (MICs) for various pathogens range from 6.25 to 12.5 µg/mL .
  • Anticancer Activity :
    • Evaluated against multiple cancer cell lines including H460 (lung), HT-29 (colon), and MDA-MB-231 (breast).
    • Certain derivatives showed IC50 values in the nanomolar range, indicating potent antiproliferative effects .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibitory effects.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested for antiproliferative activity. Compounds with specific modifications showed enhanced selectivity and potency against the H460 cancer cell line, suggesting structural modifications could optimize therapeutic efficacy .

Data Summary

Activity Target Pathogen/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus6.25 µg/mL
AntibacterialEscherichia coli12.5 µg/mL
AntifungalCandida albicans12.5 µg/mL
AntiproliferativeH460 (lung cancer)0.07 µM
AntiproliferativeHT-29 (colon cancer)Not specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the pyridine core followed by hydrazine substitution. Key steps include:

  • Sulfonamide formation : Reacting pyridine derivatives with dimethylamine and sulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours) .
  • Hydrazine introduction : Substitution at the 6-position using hydrazine hydrate (60–80°C, ethanol solvent, 6–8 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization Tips : Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and monitor intermediates via TLC (Rf values: 0.3–0.5 in ethyl acetate) .

Q. How can the structure of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide be confirmed experimentally?

  • Analytical Workflow :

  • NMR : 1H^1\text{H}-NMR should show singlet peaks for dimethyl groups (δ 2.8–3.1 ppm) and hydrazinyl NH2_2 (δ 4.5–5.0 ppm, broad). 13C^{13}\text{C}-NMR confirms sulfonamide carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the pyridine-sulfonamide linkage (e.g., C–S–N bond angles ~105°) .
  • Mass Spectrometry : ESI-MS m/z calculated for C7_7H12_{12}N4_4O2_2S: 228.07 (observed: 228.1 ± 0.2) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Strategies :

  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli; 24–48 hours, 37°C) .
  • Enzyme Inhibition : Dose-response curves for carbonic anhydrase isoforms (IC50_{50} determination via stopped-flow spectroscopy) .
  • Cytotoxicity : MTT assay in HEK-293 cells (48-hour exposure, EC50_{50} > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Case Example : Discrepancies in IC50_{50} values for carbonic anhydrase inhibition may arise from:

  • Protonation states : Adjust buffer pH (6.5–7.5) to match physiological conditions .
  • Hydrazine tautomerism : Use 15N^{15}\text{N}-labeled NMR to track hydrazinyl group dynamics .
    • Statistical Tools : Multivariate analysis (PCA or PLS) to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Protocol :

  • Docking : AutoDock Vina or Schrödinger Suite (PDB: 1MXZ for carbonic anhydrase) .
  • MD Simulations : GROMACS (20 ns trajectories, AMBER force field) to assess hydrazine-water interactions .
    • Key Parameters : Binding free energy (ΔG ≤ −8 kcal/mol), hydrogen bonds with Thr199/Glu106 residues .

Q. How can reaction scalability be improved without compromising purity?

  • Process Optimization :

  • Flow Chemistry : Continuous synthesis reduces side products (residence time: 30 minutes, 80°C) .
  • Membrane Separation : Nanofiltration (MWCO 300 Da) to isolate sulfonamide intermediates .
    • Quality Control : In-line PAT tools (FTIR, HPLC) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.